An In-Depth Technical Guide on the Discovery and Synthesis of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid and its Class of Neuraminidase Inhibitors
An In-Depth Technical Guide on the Discovery and Synthesis of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid and its Class of Neuraminidase Inhibitors
This technical guide provides a comprehensive overview of the discovery and synthesis of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid, a notable member of the 4-amino sialic acid analogues. This document is intended for researchers, scientists, and drug development professionals engaged in glycobiology and antiviral research. We will delve into the scientific rationale that propelled the discovery of this class of compounds, explore the key synthetic strategies, and provide detailed experimental insights.
Introduction: The Pivotal Role of Sialic Acids and Neuraminidase in Influenza Virus Pathogenesis
Sialic acids are a diverse family of nine-carbon carboxylated monosaccharides that occupy the terminal positions of glycan chains on cell surface glycoproteins and glycolipids.[1] These molecules are critical mediators of a vast array of biological processes, including cell-cell recognition, adhesion, and signaling. In the context of virology, the interaction between viral proteins and host cell sialic acids is a crucial first step in the infection cycle for many pathogens, most notably the influenza virus.[2]
The influenza virus surface is decorated with two key glycoproteins: hemagglutinin (HA) and neuraminidase (NA). Hemagglutinin facilitates viral entry by binding to sialic acid receptors on the host cell. Conversely, neuraminidase, a glycoside hydrolase, is responsible for cleaving these sialic acid linkages.[3] This enzymatic activity is essential for the release of newly formed viral particles from the infected cell, preventing their aggregation at the cell surface and enabling the spread of the infection.[4] Given its critical role in viral propagation, neuraminidase has emerged as a prime target for the development of antiviral therapeutics.[3]
Neuraminidase inhibitors are a class of antiviral drugs designed to block the active site of the neuraminidase enzyme, thereby preventing the release of progeny virions.[5] The development of these inhibitors has been a landmark achievement in structure-based drug design. A pivotal breakthrough in this field was the discovery that modifying the sialic acid scaffold, particularly at the C4 position, could lead to potent and selective inhibitors. 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid (also known as 4-amino-Kdn2en) is a significant analogue in this class, valued for its potential as a viral sialidase inhibitor in glycobiology research.
The Dawn of a New Class of Antivirals: Discovery of 4-Amino Sialic Acid Analogues
The journey towards the discovery of 4-amino sialic acid analogues as potent neuraminidase inhibitors is a compelling narrative of rational drug design. The seminal work of von Itzstein and colleagues in the early 1990s laid the foundation for this class of antivirals. Their research was guided by the understanding of the neuraminidase catalytic mechanism and the structure of its active site.
The natural substrate for neuraminidase is sialic acid. The transition state of the sialic acid cleavage reaction involves the formation of a transient oxocarbonium ion. The initial neuraminidase inhibitors, such as 2-deoxy-2,3-didehydro-N-acetylneuraminic acid (DANA), were designed as transition-state analogues.[5] While DANA showed inhibitory activity, its potency was not sufficient for therapeutic use.
A critical advancement came from the detailed X-ray crystallographic analysis of the influenza neuraminidase active site. These studies revealed a highly conserved pocket adjacent to the C4 hydroxyl group of the bound sialic acid. It was hypothesized that introducing a positively charged group at this position could lead to a strong ionic interaction with a conserved glutamic acid residue (Glu119) in the active site, thereby significantly enhancing binding affinity.
This hypothesis led to the synthesis of 4-amino-4-deoxy-Neu5Ac2en and, subsequently, the more potent 4-guanidino-4-deoxy-Neu5Ac2en, which came to be known as Zanamivir.[5][6] The guanidinium group, being more basic than the amino group, could maintain a positive charge over a wider pH range and form a more extensive network of hydrogen bonds within the active site. The synthesis and subsequent biological evaluation of these C4-substituted analogues confirmed their potent and selective inhibition of both influenza A and B neuraminidases, validating the structure-based design approach.[5] This pioneering work opened the door for the exploration of a wide range of C4-modified sialic acid derivatives, including the subject of this guide.
Charting the Synthetic Landscape: General Strategies for C4-Amino Sialic Acid Analogues
The chemical synthesis of 4-amino sialic acid analogues is a challenging yet well-established field of carbohydrate chemistry. The majority of synthetic routes commence with readily available N-acetylneuraminic acid (Neu5Ac), which serves as a versatile chiral starting material. The key to these syntheses lies in the stereoselective introduction of an amino functionality at the C4 position.
A common and effective strategy involves the conversion of the C4 hydroxyl group into a good leaving group, followed by nucleophilic displacement with an azide anion. The azide can then be readily reduced to the desired primary amine.
Key Synthetic Intermediates and Transformations
A generalized synthetic pathway for the preparation of 4-amino sialic acid analogues is depicted below. This workflow highlights the critical transformations required to achieve the target molecular architecture.
Caption: Generalized synthetic workflow for C4-amino sialic acid analogues.
Causality in Experimental Choices
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Protection Strategy: The multiple hydroxyl groups and the carboxylic acid of Neu5Ac must be protected to ensure regioselectivity in the subsequent reactions. The choice of protecting groups is critical. For instance, esterification of the carboxylic acid (e.g., as a methyl ester) and acetal protection of the diol at C8 and C9 (e.g., as an isopropylidene ketal) are common initial steps. The remaining hydroxyl groups are often acetylated.
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Activation of the C4-Hydroxyl Group: For the nucleophilic substitution to occur, the C4-hydroxyl group must be converted into a good leaving group. Triflation (reaction with trifluoromethanesulfonic anhydride, Tf₂O) is frequently employed due to the excellent leaving group ability of the triflate anion. This step is crucial for achieving high yields in the subsequent displacement reaction.
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Introduction of the Nitrogen Moiety: The introduction of an azide group via an SN2 reaction with sodium azide is a robust and widely used method. This reaction proceeds with inversion of configuration at the C4 center. The azide functionality is advantageous as it is relatively unreactive under many reaction conditions and can be cleanly reduced to the primary amine.
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Reduction of the Azide: The reduction of the azide to the amine can be achieved through several methods. Catalytic hydrogenation (H₂, Pd/C) is a clean and efficient method. Alternatively, the Staudinger reaction (using triphenylphosphine followed by hydrolysis) provides a milder, non-reductive method that is compatible with other sensitive functional groups.
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Deprotection: The final step involves the removal of all protecting groups to yield the target 4-amino sialic acid analogue. This is typically achieved by acid or base hydrolysis. The conditions for deprotection must be carefully chosen to avoid side reactions.
Proposed Synthesis of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic Acid
Based on the established synthetic methodologies for C4-modified sialic acids, a detailed, step-by-step protocol for the synthesis of 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid is proposed below. This protocol is a hypothetical pathway, drawing from analogous syntheses of related compounds.
Experimental Protocol
Step 1: Protection of N-Acetylneuraminic Acid
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Suspend N-acetylneuraminic acid in methanol and treat with an acid catalyst (e.g., Dowex 50W-X8 resin) at room temperature to effect esterification of the carboxylic acid.
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After filtration and concentration, dissolve the resulting methyl ester in acetone and treat with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid to form the isopropylidene ketal at C8 and C9.
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Protect the remaining free hydroxyl groups (C4 and C7) by acetylation using acetic anhydride in pyridine.
Step 2: Introduction of the C2-C3 Double Bond
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The formation of the 2,3-didehydro derivative can be achieved from a 2-thio- or 2-selenoglycoside of the protected N-acetylneuraminic acid methyl ester.
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Successive treatment with dimethyl(methylthio)sulfonium triflate (DMTST) and 1,8-diazabicyclo[5.4.0]-7-undecene (DBU) will yield the corresponding methyl 2-deoxy-2,3-didehydroneuraminate in excellent yields.[7]
Step 3: Selective Deacetylation and Activation of the C4-Hydroxyl Group
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Selectively remove the acetyl group at the C4 position. This can often be achieved under carefully controlled mildly basic conditions that do not affect the other protecting groups.
-
Dissolve the resulting C4-hydroxy compound in anhydrous dichloromethane and cool to -78 °C.
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Add pyridine followed by the dropwise addition of trifluoromethanesulfonic anhydride (Tf₂O).
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Allow the reaction to warm to 0 °C and monitor by TLC until the starting material is consumed.
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Quench the reaction with water and perform an aqueous workup to isolate the C4-triflate intermediate.
Step 4: Azide Introduction at C4
-
Dissolve the C4-triflate intermediate in anhydrous dimethylformamide (DMF).
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Add sodium azide (NaN₃) in excess and heat the reaction mixture (e.g., to 60-80 °C).
-
Monitor the reaction by TLC. The SN2 displacement of the triflate by the azide will proceed with inversion of stereochemistry at C4.
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After completion, perform an aqueous workup and purify the resulting C4-azido compound by column chromatography.
Step 5: Reduction of the Azide to the Amine
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Dissolve the C4-azido compound in methanol.
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Add a catalytic amount of 10% Palladium on carbon (Pd/C).
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Stir the suspension under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the azide is fully reduced to the amine, as monitored by TLC or LC-MS.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
Step 6: Global Deprotection
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Treat the C4-amino intermediate with aqueous acid (e.g., trifluoroacetic acid or dilute HCl) to remove the isopropylidene ketal and hydrolyze the methyl ester.
-
Alternatively, saponification with a base like lithium hydroxide followed by acidic workup can be used to hydrolyze the ester.
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Purify the final product, 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid, by ion-exchange chromatography or HPLC.
Visualizing the Synthetic Transformation
Caption: Key transformations in the proposed synthesis.
Structural Confirmation and Purity Assessment
The identity and purity of the synthesized 4-Amino-2,6-anhydro-3,4-dideoxy-D-glycero-D-galacto-non-2-enoic acid and its intermediates would be rigorously confirmed using a suite of analytical techniques.
| Analytical Technique | Purpose | Expected Observations |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of stereochemistry | ¹H and ¹³C NMR spectra will show characteristic shifts for the protons and carbons of the pyranose ring and its substituents. Coupling constants will help determine the relative stereochemistry of the ring protons. |
| Mass Spectrometry (MS) | Determination of molecular weight | High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of purity | A single major peak in the HPLC chromatogram will indicate the purity of the final compound. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups | The presence of characteristic absorption bands for amine (N-H stretching), carboxylate (C=O stretching), and hydroxyl (O-H stretching) groups will be confirmed. |
Future Perspectives and the Evolving Landscape of Neuraminidase Inhibitors
The discovery and development of 4-amino sialic acid analogues have been instrumental in the fight against influenza. However, the emergence of drug-resistant viral strains necessitates the continued exploration of novel neuraminidase inhibitors. The synthetic strategies outlined in this guide provide a robust framework for the creation of new derivatives with modified C4-substituents.
Future research in this area may focus on:
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Synthesis of diverse libraries of C4-modified sialic acids: By varying the nature of the C4-substituent, it may be possible to design inhibitors that are less susceptible to resistance mutations.
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Exploration of alternative scaffolds: While the sialic acid framework has proven highly effective, the development of inhibitors based on different core structures could lead to new classes of antivirals with distinct modes of action.
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Development of dual-target inhibitors: Designing molecules that can inhibit both neuraminidase and another viral target, such as the cap-dependent endonuclease, could offer a powerful strategy to combat influenza and reduce the likelihood of resistance.
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Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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SYNTHESIS OF NOVEL C4-MODIFIED SIALIC ACID ANALOGUES. (n.d.). SFU Summit. Retrieved from [Link]
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